The synthesis of sinomenine hydrochloride involves several methods aimed at improving its pharmacological properties. One common method includes the reaction of sinomenine with various reagents to produce derivatives that enhance its anti-inflammatory and anti-tumor activities. For instance, a study synthesized novel sinomenine derivatives by introducing amino acid groups and nitrogen-based heterocycles into the molecule . The synthesis typically employs conditions such as dry dichloromethane in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) .
The molecular structure of sinomenine hydrochloride consists of a complex arrangement of four rings (A, B, C, and D). The compound's formula is CHClNO, with a molar mass of approximately 365.85 g/mol. Its structure can be represented in various formats including SMILES and InChI codes:
The compound exhibits a half-chair conformation in its ring structure with specific torsion angles that contribute to its biological activity .
Sinomenine hydrochloride undergoes various chemical reactions that are crucial for its pharmacological effects. Notably, it can react with halogenating agents like N-bromosuccinimide to form halogenated derivatives . Additionally, it can interact with nitrogen-based heterocycles to create new compounds with potentially enhanced therapeutic properties. These reactions are essential for developing derivatives that may possess improved solubility and biological activity against inflammatory conditions.
The mechanism of action of sinomenine hydrochloride primarily involves its interaction with histamine receptors. It acts as a histamine-releasing agent which mediates its anti-inflammatory effects through various pathways including the inhibition of cyclooxygenase enzymes and modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway . Virtual molecular docking studies have shown that sinomenine has varying affinities for different histamine receptors (H1R > H2R ~ H3R > H4R), suggesting a complex regulatory role in inflammatory processes .
Sinomenine hydrochloride is characterized by several notable physical and chemical properties:
These properties are essential for determining its handling and application in scientific research.
Sinomenine hydrochloride has several scientific applications primarily due to its anti-inflammatory and analgesic properties. It is commonly used in research related to rheumatic diseases and has been studied for its potential benefits in cancer treatment due to its ability to modulate immune responses . Moreover, innovative formulations such as thermosensitive liposomes containing sinomenine hydrochloride have been developed to enhance its therapeutic efficacy against rheumatoid arthritis by improving drug delivery systems .
Sinomenium acutum (Thunb.) Rehder & E.H. Wilson, a climbing plant native to East Asia, has been integral to traditional medicine in China and Japan for over two millennia. Its stems and roots, termed "Qingfengteng" in Traditional Chinese Medicine (TCM), were historically decocted or macerated in wine to treat rheumatic disorders, arthritis, and inflammatory conditions. Indigenous applications leveraged the whole-plant extract to alleviate joint swelling, pain, and stiffness associated with "wind-damp obstruction" syndromes in TCM theory. The plant’s therapeutic properties were formally documented in classical pharmacopeias such as Shen Nong Ben Cao Jing (circa 200–250 CE), which emphasized its capacity to unblock meridians and dispel dampness [1] [6] [8].
The isolation of sinomenine—a benzyltetrahydroisoquinoline alkaloid—from Sinomenium acutum in the 1920s marked a pivotal transition from crude botanical preparations to defined chemical therapeutics. This alkaloid, constituting 1–3% of the dried stem by weight, was identified as the primary bioactive constituent responsible for the plant’s antirheumatic effects. Structural analysis revealed its morphinan backbone (molecular formula: C₁₉H₂₃NO₄; molecular weight: 329.39 g/mol), distinguishing it from opioid analogs due to a unique ether bridge and methoxy groups [1] [6] [9]. By the 1990s, sinomenine hydrochloride (hereafter referred to as sinomenine hydrochloride) was developed as a standardized pharmaceutical agent in China, culminating in its inclusion in the Chinese Pharmacopoeia (2005) as a disease-modifying anti-rheumatic drug (DMARD). This evolution from ethnobotanical remedy to modern alkaloid-based therapy exemplifies the synergy between traditional knowledge and contemporary drug development [5] [9].
Sinomenine hydrochloride exhibits multimodal pharmacological activities, extending beyond its foundational use in rheumatoid arthritis (RA) to encompass neuroprotection, oncology, and cardiovascular therapeutics. Its low oral bioavailability (3–4%) and histamine-releasing potential initially constrained clinical utility, yet advanced drug delivery systems (e.g., ethosomes, microencapsulation) have progressively mitigated these limitations [8] [9]. The compound’s disease-modifying properties arise from its ability to simultaneously modulate inflammatory cascades, immune cell activation, and oxidative stress pathways across diverse physiological systems.
Key Pharmacodynamic Properties of Sinomenine Hydrochloride
| Biological System | Primary Targets | Downstream Effects |
|---|---|---|
| Immune/Inflammatory | Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Toll-like receptor 4 (TLR4), microRNA-155 | Suppression of tumor necrosis factor alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6); inhibition of prostaglandin E2 (PGE2) synthesis |
| Neuronal | Nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, γ-aminobutyric acid type A (GABAA) receptors | Attenuation of neuroinflammation; reduction in oxidative stress; modulation of chloride influx |
| Oncologic | MicroRNA-21, extracellular signal-regulated kinase 1/2 (ERK1/2), reversion-inducing cysteine-rich protein with kazal motifs (RECK) | Inhibition of tumor metastasis; downregulation of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9); induction of apoptosis |
Rheumatoid Arthritis Mechanisms
In RA management, sinomenine hydrochloride disrupts synovial inflammation and joint destruction via three primary mechanisms:
Table 1: Impact of Sinomenine Hydrochloride on Inflammatory Mediators in Rheumatoid Arthritis Models
| Experimental Model | Dose/Duration | Key Outcome | Reference |
|---|---|---|---|
| Collagen-induced arthritis (CIA) rats | 50 mg/kg for 21 days | ↓ TNF-α (62%), ↓ IL-1β (57%), ↓ synovial MMP-3 | [1] |
| Human RA fibroblast-like synoviocytes | 0.1–1.0 mM for 24 h | ↓ IL-6 (75%), ↓ chemokine (C-X-C motif) ligand 10 (CXCL10), blockade of janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) | [1] [7] |
| CIA mice + methotrexate co-therapy | 60 mg/kg + 1 mg/kg for 28 days | Synergistic reduction in arthritis score (82%); normalization of Th17/Treg ratio | [9] |
Neuroprotective Applications
Sinomenine hydrochloride crosses the blood-brain barrier and exerts neuroprotection through:
Anticancer Properties
Emerging oncology research highlights sinomenine hydrochloride’s role in:
Contemporary research (2023–2025) explores sinomenine hydrochloride’s epigenetic actions, including DNA methylation modulation at specific microsomal prostaglandin E synthase-1 (mPGES-1) promoter sites, revealing novel therapeutic dimensions for immune-inflammatory diseases [7] [9]. These multidisciplinary advances position sinomenine hydrochloride as a structurally unique alkaloid with expanding relevance in evidence-based medicine.
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: